C19H25NO7S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including ester, sulfonyl, and amine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Allylsulfonyl Group: This involves the reaction of allyl chloride with sodium sulfite to form allylsulfonic acid.
Acetylation: The allylsulfonic acid is then acetylated using acetic anhydride to form bis(allylsulfonyl)acetyl chloride.
Amidation: The bis(allylsulfonyl)acetyl chloride is reacted with ethylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with 4-aminobenzoic acid to form Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{bis(methylsulfonyl)acetylamino}benzoate
- Ethyl 4-{bis(phenylsulfonyl)acetylamino}benzoate
- Ethyl 4-{bis(butylsulfonyl)acetylamino}benzoate
Uniqueness
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate is unique due to the presence of the allylsulfonyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different sulfonyl substituents.
Properties
Molecular Formula |
C19H25NO7S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 1-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H25NO7S2/c1-2-27-19(22)15-7-10-20(11-8-15)18(21)14-3-5-16(6-4-14)29(25,26)17-9-12-28(23,24)13-17/h3-6,15,17H,2,7-13H2,1H3 |
InChI Key |
WMOUORYYFLPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.